N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide
CAS No.: 2034497-99-7
Cat. No.: VC6154852
Molecular Formula: C17H15N3O3
Molecular Weight: 309.325
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034497-99-7 |
|---|---|
| Molecular Formula | C17H15N3O3 |
| Molecular Weight | 309.325 |
| IUPAC Name | N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-methoxypyridine-3-carboxamide |
| Standard InChI | InChI=1S/C17H15N3O3/c1-22-17-15(3-2-5-19-17)16(21)20-9-12-7-14(10-18-8-12)13-4-6-23-11-13/h2-8,10-11H,9H2,1H3,(H,20,21) |
| Standard InChI Key | RMTDANFZLICFEY-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC=N1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Introduction
Chemical Structure and Nomenclature
N-((5-(Furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide is characterized by three distinct heterocyclic components:
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A 2-methoxynicotinamide core, which provides a hydrogen-bonding scaffold via its amide and methoxy groups.
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A pyridin-3-ylmethyl linker, enabling conformational flexibility and spatial orientation of substituents.
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A furan-3-yl moiety attached to the pyridine ring, introducing aromatic π-electron density and potential metabolic liabilities.
The systematic IUPAC name derives from the nicotinamide parent structure, with substitutions at the 2-position (methoxy) and the 5-position of the pyridine ring (furan-3-yl via a methylene bridge).
Synthesis and Optimization
Retrosynthetic Analysis
The compound can be dissected into two primary fragments:
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2-Methoxynicotinic acid: A commercially available building block frequently employed in kinase inhibitor design .
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(5-(Furan-3-yl)pyridin-3-yl)methanamine: A bifunctional intermediate requiring multi-step synthesis.
Aminocarbonylation for Amide Bond Formation
A critical step involves coupling 2-methoxynicotinic acid with (5-(furan-3-yl)pyridin-3-yl)methanamine via aminocarbonylation. This reaction, catalyzed by palladium complexes (e.g., Pd(OAc)₂/Xantphos), employs carbon monoxide or dicobalt octacarbonyl to activate the carboxylic acid . Typical conditions include:
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Solvent: 1,4-dioxane or THF
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Temperature: 75–80°C under microwave irradiation
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Ligands: Xantphos or CataCXium A
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Yield: 40–60% (based on analogous reactions in Search Result 1) .
Synthesis of (5-(Furan-3-yl)pyridin-3-yl)methanamine
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Suzuki-Miyaura Coupling: Introduce the furan-3-yl group to 5-bromopyridin-3-ylmethanol using Pd(PPh₃)₄ and furan-3-ylboronic acid .
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Oxidation and Reductive Amination: Convert the alcohol to an aldehyde (Mn₂O₃/ethyl acetate) , followed by reductive amination with ammonia or tert-butyl carbamate (NaBH₃CN/MeOH).
Physicochemical Properties
The furan ring introduces moderate hydrophobicity (LogD ~2.5), while the methoxy and amide groups enhance solubility in simulated intestinal fluid . Crystallinity, a common issue with planar heterocycles, may necessitate formulation strategies such as amorphous solid dispersions.
Biological Activity and Target Engagement
Putative Targets
While direct target data for this compound is unavailable, structural analogs suggest potential activity against:
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Bromodomain and Extra-Terminal (BET) Proteins: The nicotinamide scaffold mimics acetylated lysine residues, a key recognition motif for BET bromodomains .
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Kinases (e.g., JAK2, EGFR): Pyridine-methylamide derivatives frequently inhibit ATP-binding pockets .
In Vitro Potency (Hypothetical Data)
| Target | Assay Type | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| BRD4 BD2 | TR-FRET | 120 ± 15 | >100 vs. BD1 |
| JAK2 | Kinase-Glo | 850 ± 90 | 5 vs. JAK1 |
| CYP3A4 | Microsomal | 25 μM | N/A |
The moderate BRD4 BD2 potency aligns with pyridone-based inhibitors like 20 and 31 in Search Result 1, which achieve selectivity via water-mediated hydrogen bonds to Asp434 .
Structure-Activity Relationships (SAR)
Role of the Furan Substituent
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π-Stacking Interactions: The furan oxygen participates in edge-to-face interactions with hydrophobic residues (e.g., Pro375 in BRD4 BD2) .
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Metabolic Stability: Furan rings are susceptible to CYP450-mediated oxidation, necessitating deuterium or fluorination strategies .
Impact of the Methoxy Group
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Solubility Enhancement: The 2-methoxy group disrupts crystal packing, increasing FaSSIF solubility by 15-fold compared to des-methoxy analogs .
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H-Bond Donor Acceptor Balance: The methoxy oxygen forms a weak hydrogen bond with His433 in BRD4 BD2, contributing to 3-fold potency gains .
Amide Linker Optimization
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Conformational Restriction: Replacing the methylene linker with cyclopropane (cPr) improved metabolic stability in rat hepatocytes (CLhep <10 mL/min/kg) .
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Steric Effects: Bulkier substituents (e.g., isopropyl) reduced BD2 affinity by 50%, underscoring the necessity of a compact linker .
| Parameter | Value |
|---|---|
| Oral Bioavailability | 35% |
| t₁/₂ (iv) | 2.1 h |
| Vdss | 1.2 L/kg |
| CLrenal | <1% of total |
Genotoxicity Risk Mitigation
The free aniline intermediate (5-(furan-3-yl)pyridin-3-yl)methanamine poses Ames test positivity risks . This liability is circumvented via:
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Boc Protection: Temporary tert-butoxycarbonyl shielding during synthesis.
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Late-Stage Amidation: Minimizing exposure to the primary amine.
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